2E,4E-tetradecadienoic acid

Übersicht

Beschreibung

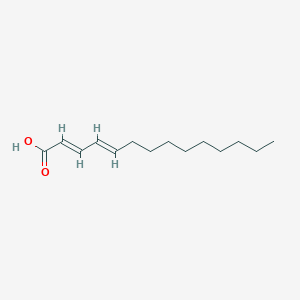

2E,4E-tetradecadienoic acid is a long-chain fatty acid with the molecular formula C14H24O2. It is characterized by the presence of two conjugated double bonds in the E-configuration at the 2nd and 4th positions of the carbon chain. This compound is known for its hydrophobic nature and is practically insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2E,4E-tetradecadienoic acid typically involves the use of aliphatic precursors and specific reaction conditions to achieve the desired double bond configuration. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalytic processes, where enzymes are employed to catalyze the formation of the diene system. This method is advantageous due to its specificity and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions

2E,4E-tetradecadienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds to form saturated fatty acids.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine or chlorine in the presence of a radical initiator.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated fatty acids.

Substitution: Formation of halogenated fatty acids.

Wissenschaftliche Forschungsanwendungen

2E,4E-tetradecadienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cellular metabolism and signaling pathways.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodegradable polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2E,4E-tetradecadienoic acid involves its interaction with cellular membranes and metabolic pathways. It has been shown to exert its effects by:

Oxidative Stress: Inducing oxidative stress in target cells, leading to the disruption of cellular functions.

Membrane Permeability: Increasing cell membrane permeability, which can lead to cell lysis.

Energy Metabolism: Inhibiting key enzymes involved in energy metabolism, such as ATPases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2E,4E-decadienoic acid: Another long-chain fatty acid with similar double bond configuration.

2E,4E-hexadienoic acid: A shorter chain fatty acid with similar chemical properties.

Uniqueness

2E,4E-tetradecadienoic acid is unique due to its specific chain length and double bond configuration, which confer distinct chemical and biological properties. Its hydrophobic nature and ability to interact with cellular membranes make it a valuable compound in various research applications .

Biologische Aktivität

2E,4E-tetradecadienoic acid (also known as 14:2n-6) is a polyunsaturated fatty acid that has garnered attention for its potential biological activities. This article explores its biochemical properties, metabolic pathways, and various biological effects, including anti-inflammatory properties and implications in disease states.

Chemical Structure and Properties

This compound is characterized by its two double bonds located at the 2nd and 4th carbon positions of a 14-carbon chain. Its structural formula can be represented as follows:

The presence of multiple double bonds contributes to its reactivity and potential interactions with biological molecules.

Metabolism and Bioavailability

Research indicates that this compound undergoes various metabolic transformations in the body. Studies have shown that it can be metabolized through β-oxidation pathways to shorter-chain fatty acids. For instance, metabolites like nitro-5-cis-tetradecenoic acid (14:1-NO₂) have been identified as products of this metabolic process .

Table 1: Metabolites of this compound

| Metabolite Name | Structure | Biological Activity |

|---|---|---|

| Nitro-5-cis-tetradecenoic acid (14:1-NO₂) | C₁₄H₂₄N₂O₂ | Potential anti-inflammatory |

| Nitro-7-cis-hexadecenoic acid (16:1-NO₂) | C₁₆H₂₈N₂O₂ | Involved in cell signaling |

| Nitro-octadecanoic acid (18:0-NO₂) | C₁₈H₃₆N₂O₂ | Modulates lipid metabolism |

Anti-inflammatory Effects

One of the most significant biological activities attributed to this compound is its anti-inflammatory potential. The compound has been shown to modulate inflammatory pathways by influencing the expression of cytokines and other inflammatory mediators. For example, research indicates that fatty acids with similar structures can inhibit NFκB signaling through mechanisms involving electrophilic adduction to thiol groups on proteins .

Implications in Disease States

Recent studies have highlighted the role of altered lipid metabolism in conditions such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC). The serum lipidome is significantly rearranged in NAFLD-HCC patients, which may involve depletion of unsaturated fatty acids like this compound . This suggests that monitoring levels of such fatty acids could serve as a diagnostic tool for early detection of metabolic disorders.

Case Studies

Case Study 1: NAFLD-HCC Diagnostic Potential

A comprehensive study involving 249 patient samples revealed that alterations in serum lipid profiles could distinguish NAFLD-HCC from other conditions. The study utilized machine learning to develop a diagnostic score based on lipidomic data, which included analysis of fatty acids like this compound .

Case Study 2: In Vivo Effects on Inflammation

In a controlled animal study, administration of nitrated derivatives of fatty acids demonstrated significant reductions in markers of inflammation. The mechanism was attributed to the electrophilic nature of these compounds, which facilitated their interaction with nucleophilic targets within inflammatory pathways .

Eigenschaften

IUPAC Name |

(2E,4E)-tetradeca-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16)/b11-10+,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLVXSRACLAFOL-AQASXUMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29826-00-4 | |

| Record name | Tetradecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.